molecular formula C20H17N3O4S B12722921 2H-Pyrido(3,2-e)-1,3-thiazine-5-carboxylic acid, 3,4-dihydro-3-benzoyl-7-methyl-4-oxo-2-(2-propenylimino)-, methyl ester CAS No. 109493-54-1

2H-Pyrido(3,2-e)-1,3-thiazine-5-carboxylic acid, 3,4-dihydro-3-benzoyl-7-methyl-4-oxo-2-(2-propenylimino)-, methyl ester

Cat. No.: B12722921
CAS No.: 109493-54-1
M. Wt: 395.4 g/mol
InChI Key: JCGBDELUMXWESQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Pyrido(3,2-e)-1,3-thiazine-5-carboxylic acid, 3,4-dihydro-3-benzoyl-7-methyl-4-oxo-2-(2-propenylimino)-, methyl ester is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrido-thiazine core, which is a fused ring system combining pyridine and thiazine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrido(3,2-e)-1,3-thiazine-5-carboxylic acid, 3,4-dihydro-3-benzoyl-7-methyl-4-oxo-2-(2-propenylimino)-, methyl ester typically involves multi-step organic reactions. The starting materials often include substituted pyridines and thiazines, which undergo various chemical transformations such as cyclization, acylation, and esterification.

Industrial Production Methods

Industrial production methods for such complex compounds usually involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions, including:

    Reduction: The addition of hydrogen or the removal of oxygen.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, compounds with similar structures have been studied for their potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine

In medicine, derivatives of this compound may be explored for their therapeutic potential. The presence of multiple functional groups allows for interactions with various biological targets.

Industry

In the industrial sector, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 2H-Pyrido(3,2-e)-1,3-thiazine-5-carboxylic acid, 3,4-dihydro-3-benzoyl-7-methyl-4-oxo-2-(2-propenylimino)-, methyl ester involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. The exact molecular targets and pathways would depend on the specific application and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic compounds with fused ring systems, such as:

  • Quinoline derivatives
  • Benzothiazine derivatives
  • Pyrimidine derivatives

Uniqueness

What sets 2H-Pyrido(3,2-e)-1,3-thiazine-5-carboxylic acid, 3,4-dihydro-3-benzoyl-7-methyl-4-oxo-2-(2-propenylimino)-, methyl ester apart is its specific combination of functional groups and ring structure, which may confer unique chemical and biological properties.

Properties

CAS No.

109493-54-1

Molecular Formula

C20H17N3O4S

Molecular Weight

395.4 g/mol

IUPAC Name

methyl 3-benzoyl-7-methyl-4-oxo-2-prop-2-enyliminopyrido[3,2-e][1,3]thiazine-5-carboxylate

InChI

InChI=1S/C20H17N3O4S/c1-4-10-21-20-23(17(24)13-8-6-5-7-9-13)18(25)15-14(19(26)27-3)11-12(2)22-16(15)28-20/h4-9,11H,1,10H2,2-3H3

InChI Key

JCGBDELUMXWESQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=N1)SC(=NCC=C)N(C2=O)C(=O)C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.